molecular formula C13H17N3O B6628913 [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol

[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol

Cat. No. B6628913
M. Wt: 231.29 g/mol
InChI Key: CWHZSYPBCBVGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol involves its ability to bind to specific receptors, such as the sigma-1 receptor and the dopamine D2 receptor. By binding to these receptors, [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol can modulate various signaling pathways, leading to its observed effects on cancer cells and neurons.
Biochemical and Physiological Effects:
[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has been shown to have various biochemical and physiological effects. In cancer cells, [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has been shown to induce apoptosis, inhibit angiogenesis, and decrease cell proliferation. In neurons, [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has been shown to protect against oxidative stress, prevent neuronal death, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol in lab experiments is its ability to selectively target specific receptors, making it a useful tool for studying various signaling pathways. Additionally, [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has low toxicity and is stable under physiological conditions. However, one limitation of using [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol in lab experiments is its cost and availability.

Future Directions

There are many future directions for the study of [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol. One area of interest is the development of [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol-based drugs for cancer treatment and neuroprotection. Additionally, further studies are needed to elucidate the specific signaling pathways modulated by [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol and its potential interactions with other drugs. Furthermore, the development of more efficient synthesis methods for [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol could lead to its wider use in scientific research.

Synthesis Methods

The synthesis method of [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol involves the reaction of 4-(chloromethyl)pyrazole with N-(2-hydroxy-3-(trityloxy)propyl)-4-(methylamino)benzamide in the presence of a base, such as potassium carbonate or sodium hydride. The resulting product is then deprotected using hydrogenation to yield [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol.

Scientific Research Applications

[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has been studied for its potential applications in various fields such as cancer treatment, neuroprotection, and drug delivery. In cancer treatment, [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has been shown to protect neurons from oxidative stress and prevent neuronal death. In drug delivery, [3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol has been used as a carrier for delivering drugs to specific sites in the body.

properties

IUPAC Name

[3-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-9-13(8-15-16)7-14-6-11-3-2-4-12(5-11)10-17/h2-5,8-9,14,17H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHZSYPBCBVGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC(=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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